molecular formula C18H21N3O3 B2589593 1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853104-88-8

1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2589593
CAS No.: 853104-88-8
M. Wt: 327.384
InChI Key: VWAJTIYWVJIEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[3,4-d]pyrimidine ring and a tetrahydrofuran ring . These types of structures are often found in biologically active compounds, and the pyrrolidine ring in particular is a common feature in many drugs .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrrolopyrimidine ring might undergo reactions at the nitrogen atoms, while the tetrahydrofuran ring could potentially be opened under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its stability could be influenced by the strain in its rings .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

Research on related compounds, such as pyrido[4,3-d]pyrimidines and pyrrolo[3,4-c]pyrazoles, showcases the diverse synthetic pathways and chemical reactions these structures can undergo. For instance, the conversion of specific tetrahydropyridine derivatives to antithrombotic compounds (Furrer, Wágner, & Fehlhaber, 1994) and the reactions leading to pyrazolo[3,4-d]pyrimidines from specific hydrazonoyl halides (Abdelhamid, Elghandour, & El-Reedy, 2008) are examples of the chemical versatility of this compound class.

Supramolecular Chemistry

Derivatives of pyrrolopyrimidines, including those incorporating crown ether motifs, have been explored for their potential in forming hydrogen-bonded supramolecular assemblies. These studies reveal the compound's capacity for engaging in complex molecular interactions, which could be leveraged in materials science and nanotechnology (Fonari et al., 2004).

Electronic and Photophysical Properties

Research on pyrrolopyrimidine and related heterocyclic compounds also touches upon their electronic and photophysical properties, with implications for their use in electronic devices and photovoltaics. For instance, studies on polymers incorporating diketopyrrolopyrrole units, a close relative to pyrrolopyrimidines, have demonstrated their potential in organic electronics due to their high photoluminescence and charge transport properties (Beyerlein & Tieke, 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of synthetic methods for its preparation .

Properties

IUPAC Name

1-methyl-6-(oxolan-2-ylmethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20-14-11-21(10-13-8-5-9-24-13)17(22)15(14)16(19-18(20)23)12-6-3-2-4-7-12/h2-4,6-7,13,16H,5,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAJTIYWVJIEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.